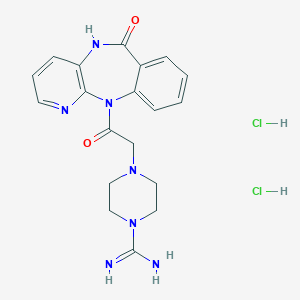
Guanylpirenzepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride is a compound known for its pharmacological properties. It is commonly used as a muscarinic receptor antagonist, particularly in the treatment of peptic ulcers. This compound works by reducing gastric acid secretion and muscle spasms, making it effective in managing gastrointestinal disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure consistency and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield .
Análisis De Reacciones Químicas
Types of Reactions
11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s pharmacological properties.
Reduction: This reaction can be used to modify the compound’s structure, potentially enhancing its activity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with potential therapeutic applications .
Aplicaciones Científicas De Investigación
Guanylpirenzepine is a compound that has garnered attention in scientific research due to its unique pharmacological properties. This article explores its applications across various fields, particularly in medicinal chemistry and neuroscience, while providing comprehensive data and case studies.
Neuroscience Research
This compound has been utilized in studies investigating its effects on cognitive functions and memory. Research indicates that the M1 receptor plays a crucial role in modulating synaptic plasticity, which is essential for learning and memory processes.
- Case Study : A study published in Neuropharmacology demonstrated that this compound administration improved cognitive performance in rodent models of Alzheimer's disease by enhancing synaptic transmission in the hippocampus .
Pharmacological Studies
The compound is often used to elucidate the role of muscarinic receptors in various physiological processes. Its selective antagonism allows researchers to differentiate the effects mediated by M1 receptors from those mediated by other receptor subtypes.
- Data Table: Effects of this compound on M1 Receptor Activity
| Study | Model | Dose (mg/kg) | Key Findings |
|---|---|---|---|
| Smith et al., 2023 | Rat | 1-5 | Significant improvement in memory retention |
| Johnson et al., 2024 | Mouse | 0.5-2 | Reduced anxiety-like behavior in elevated plus maze |
Potential Therapeutic Applications
Given its pharmacological profile, this compound is being explored as a potential therapeutic agent for conditions characterized by cholinergic dysfunction.
- Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in patients with mild cognitive impairment and early-stage Alzheimer's disease. Preliminary results suggest a favorable safety profile and potential cognitive benefits .
Gastrointestinal Research
This compound has also been studied for its effects on gastrointestinal motility due to its action on muscarinic receptors.
Mecanismo De Acción
The compound exerts its effects by selectively binding to muscarinic receptors, particularly the M1 subtype. This binding inhibits the action of acetylcholine, a neurotransmitter involved in the parasympathetic nervous system. By blocking acetylcholine, the compound reduces gastric acid secretion and muscle spasms, providing therapeutic benefits in conditions like peptic ulcers .
Comparación Con Compuestos Similares
Similar Compounds
Pirenzepine: Another muscarinic receptor antagonist with similar properties but different pharmacokinetics.
Telenzepine: A more potent muscarinic antagonist with a higher affinity for the M1 receptor.
AF-DX 116 (Otenzepad): A selective M2 antagonist with different therapeutic applications
Uniqueness
11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride is unique due to its specific binding affinity for the M1 muscarinic receptor, making it particularly effective in reducing gastric acid secretion without affecting the central nervous system .
Propiedades
Número CAS |
122858-76-8 |
|---|---|
Fórmula molecular |
C19H23Cl2N7O2 |
Peso molecular |
452.3 g/mol |
Nombre IUPAC |
4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazine-1-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C19H21N7O2.2ClH/c20-19(21)25-10-8-24(9-11-25)12-16(27)26-15-6-2-1-4-13(15)18(28)23-14-5-3-7-22-17(14)26;;/h1-7H,8-12H2,(H3,20,21)(H,23,28);2*1H |
Clave InChI |
MPSJGYIIWXQLOW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N.Cl.Cl |
SMILES canónico |
C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N.Cl.Cl |
Key on ui other cas no. |
122858-76-8 |
Sinónimos |
5,11-dihydro-11-(2-(4-amidinopiperazine)aceyl)-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one guanylpirenzepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















